Tris(trimethylsilyl)methane
Overview
Description
Tris(trimethylsilyl)methane is a compound that has been the subject of various studies due to its unique structure and properties. It is known for its sterically crowded molecular structure and has been used in the synthesis of various organometallic complexes. The compound has been investigated for its potential in radical reactions, as an internal chemical shift thermometer in NMR spectroscopy, and for its molecular structure using gas-phase electron diffraction .
Synthesis Analysis
The synthesis of tris(trimethylsilyl)methane and its derivatives has been explored in several studies. It has been used as a precursor for the preparation of tris(trimethylsilyl)methanethiol and further converted into bis(trimethylsilyl)methanethiol and alkyl trimethylsilyldithioformates . Additionally, tris(trimethylsilyl)methane has been utilized in the formation of organometallic complexes with scandium and yttrium, showcasing its versatility in coordination chemistry . The compound has also been involved in the synthesis of stable alkanetellurenyl halides, demonstrating its synthetic potential .
Molecular Structure Analysis
The molecular structure of tris(trimethylsilyl)methane has been extensively studied using gas-phase electron diffraction. The molecule exhibits a sterically strained structure with a central carbon atom bonded to three silicon atoms, each of which is further bonded to three methyl groups. The molecular overcrowding leads to a lengthening of the central Si-C bonds and a deviation of the torsional angles from typical staggered conformations . Similar structural analyses have been conducted for derivatives of tris(trimethylsilyl)methane, such as tris(trimethylsilyl)(trichlorosilyl) methane, chloro-, and bromo-tris(trimethylsilyl)methane, revealing the effects of steric crowding on bond lengths and angles .
Chemical Reactions Analysis
Tris(trimethylsilyl)methane has been found to be ineffective as a mediator of radical reactions, contrary to previous claims. Experimental and computational investigations have shown that the C-H bond of tris(trimethylsilyl)methane is too strong for it to serve as an effective mediator in such reactions . However, its derivatives have been successfully involved in various chemical transformations, such as the trapping of bis(trimethylsilyl)thione with alkanesulfenic acids to form alkyl trimethylsilyldithioformates .
Physical and Chemical Properties Analysis
The physical and chemical properties of tris(trimethylsilyl)methane have been characterized in different contexts. It has been identified as an excellent internal chemical shift thermometer for 13C NMR spectroscopy due to its chemical inertness, solubility in organic solvents, and the linear dependence of its chemical shift on temperature . The compound's molecular structure has also been linked to its physical properties, with the steric strain influencing bond lengths and angles, as well as the overall stability of the molecule .
Scientific Research Applications
Internal Chemical Shift Thermometer : Tris(trimethylsilyl)methane is used as an internal chemical shift thermometer in 13C DNMR spectroscopy due to its chemical inertness, solubility in organic solvents, and linear temperature dependence of its chemical shift. This application is significant for accurate temperature measurements in spectroscopic analysis (Sikorski, Sanders, & Reich, 1998).
Alkyllithium Compound Formation : Tris(trimethylsilyl)methane undergoes metallation with methyllithium, forming a stable organolithium compound, [tris(trimethylsilyl)methyllithium]. This compound's stability and formation ease are important for organic synthesis, demonstrating potential for various chemical transformations (Cook, Eaborn, Jukes, & Walton, 1970).
Synthesis of Alkyl Trimethylsilyldithioformates : It is involved in the synthesis of alkyl trimethylsilyldithioformates and methanethiols, showcasing its role in creating new chemical compounds (Block & Aslam, 1985).
Gas-Phase Molecular Structure Studies : Its molecular structure has been studied using gas-phase electron diffraction, contributing to our understanding of sterically strained molecules (Beagley & Pritchard, 1982).
Organometallic Compound Research : Tris(trimethylsilyl)methane is used in the synthesis of group 3 organometallic compounds, expanding the understanding of metal-organic chemistry (Tredget et al., 2005).
Mediator in Radical Reactions : Contrary to previous claims, research has shown that tris(trimethylsilyl)methane does not effectively mediate radical reactions, providing valuable insights into its chemical reactivity (Longshaw et al., 2007).
Polymeric Systems : Tris(trimethylsilyl)methane derivatives are used in modifying polymeric systems, impacting properties like glass transition temperature and thermal stability, demonstrating its importance in materials science (Kowalewska, 2014).
Reactions with Epoxides : It reacts with epoxides forming a carbon-carbon bond, contributing to synthetic chemistry and functionalized silane production (Safa, Rafigh, & Nasirtabrizi, 2006).
Safety And Hazards
Future Directions
Recent developments in the area of polymeric systems have involved the modification of these systems with bulky derivatives of Tris(trimethylsilyl)methane . These nonpolar and chemically stable moieties provide a steric hindrance effect, leading to a significant increase in the glass transition temperature and a tremendous improvement in the thermostability of polymeric systems .
properties
IUPAC Name |
bis(trimethylsilyl)methyl-trimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H28Si3/c1-11(2,3)10(12(4,5)6)13(7,8)9/h10H,1-9H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNZSPXKCIAAEJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C([Si](C)(C)C)[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H28Si3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50346465 | |
Record name | Tris(trimethylsilyl)methane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50346465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(trimethylsilyl)methane | |
CAS RN |
1068-69-5 | |
Record name | 1,1′,1′′-Methylidynetris[1,1,1-trimethylsilane] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1068-69-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tris(trimethylsilyl)methane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50346465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tris(trimethylsilyl)methane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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